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molecular formula C7H5BrN2O B1526652 6-Bromo-5-methoxypicolinonitrile CAS No. 1112851-37-2

6-Bromo-5-methoxypicolinonitrile

Cat. No. B1526652
M. Wt: 213.03 g/mol
InChI Key: VDEZFORNGSDBIW-UHFFFAOYSA-N
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Patent
US08003797B2

Procedure details

To a solution of 2-bromo-6-iodo-3-methoxypryidine (9-1 or 11-3, 2.1 g, 6.69 mmol, 1.0 equiv) in dichloromethane (17 mL) was added isopropylmagnesium chloride (2.0 M, 4.35 mL, 8.70 mmol, 1.3 equiv) slowly at 0° C. and the reaction mixture was stirred for 45 minutes. The reaction mixture was then cooled to −78° C. and a solution of toluenesulfonyl cyanide (1.8 g, 10.03 mmol, 1.5 equiv) in dichloromethane (5 mL) was added slowly. The reaction mixture was allowed to warm to ambient temperature over 4 hours. To quench, 2 N HCl was added until neutral pH was obtained. The reaction mixture was partitioned between water and dichloromethane and the aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layer was dried over MgSO4, concentrated and the residue was purified by normal phase column chromatography (10-50% EtOAc in hexanes) to afford the product (9-2) as a tan solid. ESI+MS [M+H]+ C7H6BrN2O: 212.9 found, 213.0 required.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
toluenesulfonyl cyanide
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4](I)[N:3]=1.C([Mg]Cl)(C)C.C1(C)C(S([C:25]#[N:26])(=O)=O)=CC=CC=1>ClCCl>[Br:1][C:2]1[N:3]=[C:4]([C:25]#[N:26])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC1=NC(=CC=C1OC)I
Name
Quantity
4.35 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
17 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
toluenesulfonyl cyanide
Quantity
1.8 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C#N)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
To quench
ADDITION
Type
ADDITION
Details
2 N HCl was added until neutral pH
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by normal phase column chromatography (10-50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)C#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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